(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide
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Overview
Description
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a pyrazole ring, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through the reaction of the intermediate compound with a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)butanamide: Similar structure with an additional carbon in the propanamide chain.
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)ethanamide: Similar structure with one less carbon in the propanamide chain.
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)pentanamide: Similar structure with an additional two carbons in the propanamide chain.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-3-2-6(10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m1/s1 |
InChI Key |
XZXSULWNHNQBQV-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C=CC(=N1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CN1C=CC(=N1)C(CC(=O)N)N |
Origin of Product |
United States |
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